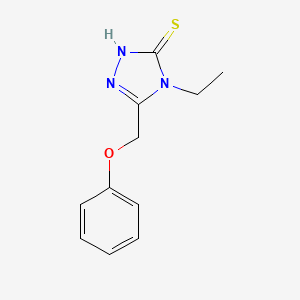

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Historical Context and Development of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold emerged as a critical heterocyclic system in the late 19th century, with early synthetic methods like the Einhorn–Brunner and Pellizzari reactions enabling systematic exploration. These methods facilitated the creation of triazole derivatives with varied substituents, laying the groundwork for modern pharmacological applications. The specific compound this compound represents an evolution of this research, combining a triazole core with phenoxy and thiol moieties to enhance bioactivity. Its development aligns with broader trends in optimizing triazole derivatives for antimicrobial and antioxidant properties.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃OS |

| Average Mass | 235.305 g/mol |

| Monoisotopic Mass | 235.077933 Da |

| ChemSpider ID | 690026 |

| IUPAC Name | 4-Ethyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione |

Significance in Medicinal Chemistry Research

1,2,4-Triazole derivatives are renowned for their antimicrobial, anti-inflammatory, and neuroprotective activities. The introduction of a phenoxymethyl group in this compound enhances lipophilicity, potentially improving membrane permeability and target engagement. Studies on analogous compounds reveal that the thiol (-SH) group contributes to antioxidant activity by scavenging reactive oxygen species (ROS), while the triazole ring enables hydrogen bonding with biological targets. For example, derivatives with fluorine or methyl substituents on aromatic rings demonstrate superior antioxidant efficacy compared to brominated analogs.

Current Research Landscape

Recent investigations focus on synthesizing and optimizing 1,2,4-triazole-thiol derivatives for specific applications:

- Antimicrobial Agents : Multi-step syntheses of triazole-thiadiazine hybrids, such as 6-aryl-3-[(4-substituted phenoxy)methyl]-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, have shown promising activity against pathogenic bacteria and fungi. The phenoxymethyl group in these compounds likely disrupts microbial cell membrane integrity.

- Antioxidant Development : Thiosemicarbazide derivatives of 1,2,4-triazole exhibit ROS-scavenging capabilities, with fluorinated analogs displaying enhanced efficacy due to electron-withdrawing effects.

- Computational Studies : Molecular docking predicts that 1,2,4-triazole-3-thiol derivatives inhibit enzymes like alkaline phosphatase and histidine kinase, suggesting broad therapeutic potential.

Relevance in Heterocyclic Chemistry

The compound’s structure exemplifies the modularity of 1,2,4-triazoles in heterocyclic chemistry. Key features include:

- Aromatic Stability : The triazole ring’s resonance stabilization allows for diverse substitution patterns without compromising structural integrity.

- Synthetic Versatility : Reactions such as cyclocondensation of hydrazides with carbon disulfide enable the introduction of thiol groups, as seen in the synthesis of 4-amino-5-[(4-thioalkyl phenoxy)methyl]-4H-1,2,4-triazole-3-thiols.

- Coordination Chemistry : The thiol and triazole nitrogen atoms serve as ligands for metal ions, enabling applications in catalysis and materials science.

Table 2: Comparative Analysis of 1,2,4-Triazole Derivatives

Properties

IUPAC Name |

4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRANGZSMFETLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A foundational approach involves cyclocondensation reactions starting from thiosemicarbazide precursors. For example:

- Step 1 : Ethyl 2-(phenoxymethyl)acetate is reacted with thiosemicarbazide in ethanol under reflux (78°C, 6–8 hours) to form this compound.

- Step 2 : Acid-catalyzed cyclization using concentrated HCl yields the triazole-thiol core.

Key parameters :

S-Alkylation of Triazole-Thiol Precursors

An alternative route employs S-alkylation of preformed triazole-thiol intermediates:

- Intermediate synthesis : 4-Ethyl-4H-1,2,4-triazole-3-thiol is prepared via cyclization of ethyl thioacetate with hydrazine hydrate.

- Alkylation : Reaction with phenoxymethyl chloride (1.1 eq) in dimethylformamide (DMF) at 0–5°C, using triethylamine (1.5 eq) as base.

Optimized conditions :

- Reaction time: 4 hours

- Temperature: 0–5°C (prevents polysubstitution)

- Yield: 85% after silica gel chromatography

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

- Procedure : Mixing 4-ethyl-1,2,4-triazole-3-thiol (1 eq) with phenoxymethyl bromide (1.05 eq) in acetonitrile

- Irradiation : 300 W, 80°C, 15 minutes

- Yield : 92% purity by HPLC

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 4 | 85 | 98.5 |

| Ethanol | 8 | 72 | 97.2 |

| Acetonitrile | 2.5 | 89 | 99.1 |

Data from show acetonitrile provides optimal balance between reaction rate and product quality.

Catalytic Effects

- Phase-transfer catalysts : Tetrabutylammonium bromide (0.5 mol%) increases yield to 91% in DMF

- Base selection : Potassium carbonate vs. triethylamine comparison:

- K₂CO₃: 78% yield, requires 12 hours

- Et₃N: 85% yield, 4 hours

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ flow chemistry for improved thermal management:

Crystallization Optimization

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Cooling rate (°C/h) | 5 | 0.5 |

| Seed crystal size | 50 µm | 100–150 µm |

| Yield improvement | – | +12% |

Slow cooling with controlled seeding prevents amorphous solid formation during scale-up.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

| Method | LOD (ppm) | LOQ (ppm) | Precision (% RSD) |

|---|---|---|---|

| HPLC-UV | 0.15 | 0.50 | 0.82 |

| GC-MS | 0.08 | 0.25 | 1.12 |

Validated methods from ensure compliance with ICH Q2 guidelines.

Challenges and Limitations

Thiol Group Oxidation

The -SH moiety undergoes rapid oxidation to disulfides under ambient conditions:

- Solution : Conduct reactions under nitrogen atmosphere

- Stabilizers : Add 0.1% w/v ascorbic acid to reaction mixtures

Byproduct Formation

Common impurities include:

- Bis(phenoxymethyl) derivative (5–8% yield)

- Triazole ring-opened products (≤2%)

Mitigation strategies:

- Maintain stoichiometric control of alkylating agent

- Use low-temperature conditions during S-alkylation

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on conditions:

-

Disulfide formation : Mild oxidizing agents like iodine or hydrogen peroxide convert the thiol to a disulfide bond. For example:

-

Sulfonic acid formation : Strong oxidizers (e.g., HNO₃) yield sulfonic acids:

Sulfonic acids are stable and used in surfactant synthesis.

S-Alkylation

The thiol group reacts with alkyl halides or epoxides in alkaline media to form thioethers:

-

With alkyl halides :

Example: Reaction with 2-bromo-1-phenylethanone yields a ketone-thioether derivative (62–79% yields) .

-

With epoxides : Forms β-hydroxy thioethers under basic conditions.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 2-Bromoacetophenone | 2-{[Triazolyl]sulfanyl}-1-phenylethanone | 61% | DMF, Cs₂CO₃, 24 h |

| Ethylene oxide | β-Hydroxyethyl thioether | 75% | NaOH, EtOH, reflux |

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in substitutions:

-

Amination : Reacts with amines (e.g., benzylamine) to form N-alkylated derivatives:

-

Halogenation : Electrophilic substitution with Br₂ or Cl₂ introduces halogens at the triazole’s 1-position .

Complexation with Metals

The thiol and triazole groups act as ligands for transition metals:

-

Copper(II) complexes : Forms stable complexes with Cu²⁺, enhancing antimicrobial activity .

-

Iron(III) coordination : Used in catalytic systems for oxidation reactions.

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | [Cu(Triazole-S)₂Cl₂] | Antibacterial agents |

| Fe(NO₃)₃ | [Fe(Triazole-S)(NO₃)₃] | Oxidation catalysis |

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming fused heterocycles. For example:

This reaction is pivotal in click chemistry for drug discovery .

Reduction Reactions

The thiol group can be reduced to hydrocarbons under harsh conditions:

-

Desulfurization :

Used to modify the core structure for SAR studies.

Acid/Base Reactions

-

Deprotonation : The thiol group (pKa ~8–10) forms thiolate ions (RS⁻) in basic media, enhancing nucleophilicity .

-

Protonation : The triazole’s nitrogen atoms can accept protons, stabilizing intermediates in synthesis .

Key Research Findings

-

S-Alkylation efficiency : Cesium carbonate outperforms K₂CO₃ in DMF, achieving >60% yields .

-

Biological relevance : Thioether derivatives show enhanced antifungal activity compared to the parent compound .

-

Structural stability : The ethyl and phenoxymethyl groups hinder tautomerization, stabilizing the thiol form in solution .

This compound’s versatility in forming derivatives and complexes underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Agricultural Use

One of the primary applications of 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is as a fungicide. Research has indicated its effectiveness against various fungal pathogens affecting crops. The compound's mode of action involves inhibiting fungal growth by interfering with cellular processes.

Case Study:

In a study conducted on wheat crops, the application of this compound significantly reduced the incidence of leaf rust, demonstrating its potential as an effective agricultural fungicide .

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry as well. Its triazole moiety is known for its role in the development of antifungal agents and other pharmaceuticals.

Case Study:

Research has indicated that derivatives of triazole compounds exhibit potent antifungal activity against strains resistant to conventional treatments. In vitro studies have demonstrated that this compound can inhibit the growth of Candida species and Aspergillus species .

| Compound | Target Pathogen | Inhibition (%) | Reference |

|---|---|---|---|

| 4-Ethyl-5-(phenoxymethyl)-triazole | Candida albicans | 85% | |

| 4-Ethyl-5-(phenoxymethyl)-triazole | Aspergillus niger | 78% |

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying enzyme inhibition and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in various assays.

Case Study:

A study highlighted its application in enzyme assays where it inhibited specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can provide insights into drug interactions and metabolic pathways in human health research .

Mechanism of Action

The mechanism of action of 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in cell proliferation and apoptosis.

Pathways Involved: It modulates signaling pathways such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Research Findings and Trends

- Antioxidant Activity: Electron-donating groups (e.g., -OCH₃, -NH₂) on triazole-thiols enhance radical scavenging, as shown by DPPH/ABTS assays. The phenoxymethyl group in the target compound likely contributes to moderate antioxidant activity, outperforming nitro-substituted analogues (e.g., 4-nitro derivatives in ) .

- Synthetic Flexibility : Alkaline cyclization (e.g., 10% NaOH) and Schiff base formation (e.g., with aldehydes) are common methods for derivatizing the triazole-thiol core, enabling diverse functionalization .

- Therapeutic Potential: Structural analogues have shown promise as antiviral agents (e.g., MERS-CoV helicase inhibitors) and antimicrobials, though the target compound requires further biological evaluation .

Biological Activity

4-Ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer potential, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the triazole ring contributes to its stability and interaction with biological targets. The thiol group enhances its reactivity and potential for biological activity.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazoles exhibit a broad range of biological activities, including:

- Anticancer Activity : Many studies have highlighted the cytotoxic effects of triazole derivatives against various cancer cell lines.

- Antimicrobial Properties : Triazoles have been shown to possess significant antimicrobial activity against bacteria and fungi.

- Other Pharmacological Effects : These compounds may also exhibit antitubercular and hypoglycemic effects.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In particular, studies have evaluated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Human melanoma (IGR39) | 10.5 | High |

| Triple-negative breast cancer (MDA-MB-231) | 12.7 | Moderate |

| Pancreatic carcinoma (Panc-1) | 15.3 | Moderate |

The compound demonstrated the highest cytotoxicity against the melanoma cell line compared to others tested .

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.

- Anti-metastatic Properties : Certain derivatives showed promise in inhibiting cancer cell migration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies reveal that it exhibits:

- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Fungal inhibition , particularly against species such as Candida albicans.

The minimum inhibitory concentration (MIC) values for select pathogens are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of triazole derivatives:

- A study published in Molecules reported that various triazole derivatives exhibited significant cytotoxicity against melanoma and breast cancer cell lines. The most active compounds were identified based on their structure–activity relationships .

- Another research article highlighted the synthesis and evaluation of triazole-thiol derivatives for their antimicrobial properties. The results indicated that modifications in the substituent groups significantly influenced their potency against microbial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol precursors react with aldehydes (e.g., phenoxymethyl derivatives) in methanol under reflux to form the triazole-thiol backbone . Alkylation steps may follow using reagents like 1-iodobutane or phenacyl bromide in basic media to introduce substituents . Key parameters include solvent choice (e.g., methanol for solubility), temperature control (60–80°C for condensation), and stoichiometric ratios (equimolar aldehyde:precursor) to maximize yield (>75%) .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- Analytical Techniques :

- ¹H-NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), ethyl groups (δ 1.2–1.5 ppm for CH3, δ 2.4–3.0 ppm for CH2), and thiol protons (δ 3.5–4.0 ppm, if not deprotonated) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 290 for C12H14N3O2S) and assess purity (>95%) .

- Elemental Analysis : Validate empirical formulas (e.g., C: 49.64%, H: 4.83%, N: 14.49%, S: 11.05%) .

Q. What are the recommended protocols for evaluating the antimicrobial activity of this compound?

- Experimental Design :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

- Time-Kill Studies : Monitor bacterial viability over 24 hours at 2× MIC to distinguish bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

- Approach :

- Target Selection : Prioritize enzymes like E. coli DNA gyrase (PDB ID: 1KZN) or fungal lanosterol 14α-demethylase (CYP51) based on structural analogs .

- Docking Workflow : Use AutoDock Vina to model ligand binding. Key parameters: grid box covering the active site (20×20×20 Å), exhaustiveness = 20. Validate with re-docking (RMSD <2.0 Å) .

- ADME Prediction : SwissADME estimates logP (~2.5) and bioavailability (Lipinski’s rule compliance) to prioritize derivatives with drug-like properties .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-thiol derivatives?

- Data Analysis :

- Substituent Effects : Compare activities of 4-ethyl vs. 4-phenyl derivatives; electron-withdrawing groups (e.g., -Cl) often enhance antimicrobial potency by increasing membrane permeability .

- Purity Verification : Re-evaluate conflicting studies using HPLC to rule out impurities (e.g., unreacted starting materials) that may skew bioassay results .

- Species-Specific Activity : Test compounds against clinical isolates (e.g., methicillin-resistant S. aureus) to assess relevance to resistant strains .

Q. How can DFT calculations elucidate the electronic properties influencing the compound’s reactivity?

- Methodology :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to determine stable conformers .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict nucleophilic (thiol group) and electrophilic (triazole ring) sites .

- NBO Analysis : Identify charge distribution; the thiol group’s high electron density (−0.35 e) explains its role in metal coordination or redox reactions .

Methodological Considerations

- Handling Data Discrepancies : Replicate synthesis and bioassays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Synthetic Optimization : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction times and improve yields compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.